molecular formula C10H11N3O B8309641 3-(N,N-Dimethylcarbamoyl)pyrazolo(1,5-a)pyridine CAS No. 89721-46-0

3-(N,N-Dimethylcarbamoyl)pyrazolo(1,5-a)pyridine

Cat. No. B8309641
M. Wt: 189.21 g/mol
InChI Key: SJJFTTUVYWRKNM-UHFFFAOYSA-N
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Patent
US04604400

Procedure details

A solution of dimethylamine in ethanol (35% w/v; 300 ml) was added to dichloromethane (1100 ml) and the resulting solution was stirred at 0° C. and treated slowly with a solution of pyrazolo[1,5-a]pyridine-3-carbonyl chloride (61.0 g) in dry dichloromethane (1100 ml). When the addition was complete, the mixture was allowed to warm up to room temperature and stand at room temperature overnight. The mixture was then washed twice with water and the organic solution was then dried over sodium sulphate and evaporated under reduced pressure. The resulting brown oil was recrystallised from cyclohexane, to give 3-(N,N-dimethylcarbamoyl)pyrazolo[1,5-a]pyridine (42.0 g), m.p. 86°-87° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[N:4]1[N:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]2=[C:6]([C:13](Cl)=[O:14])[CH:5]=1>C(O)C.ClCCl>[CH3:1][N:2]([CH3:3])[C:13]([C:6]1[CH:5]=[N:4][N:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=12)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
N1=CC(=C2N1C=CC=C2)C(=O)Cl
Name
Quantity
1100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WASH
Type
WASH
Details
The mixture was then washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was recrystallised from cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)C=1C=NN2C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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